Gallidermin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
IASKFLCTPGCAKTGSFNSYCC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Gallidermin exhibits potent bactericidal effects against several strains of Staphylococcus, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.
- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that the MIC for MRSA is as low as 1.56 μg/ml, indicating its effectiveness even at minimal concentrations .
- Biofilm Inhibition : this compound has been shown to prevent biofilm formation in S. aureus and S. epidermidis, making it a valuable candidate for treating infections where biofilm development is a concern .
| Bacterial Strain | MIC (μg/ml) | MBC (μg/ml) |
|---|---|---|
| Methicillin-sensitive S. aureus | 12.5 | 25 |
| Methicillin-resistant S. aureus | 1.56 | 3.125 |
| S. epidermidis | 6.25 | 12.5 |
Clinical Applications
Given its potent antimicrobial properties, this compound is being explored as a potential treatment for skin infections and other conditions caused by resistant bacteria.
- Case Study : In vitro studies have indicated that this compound can effectively inhibit the proinflammatory responses induced by bacterial infections in fibroblasts, suggesting its potential use in inflammatory skin conditions .
Biotechnological Applications
This compound's production can be optimized through biotechnological methods:
- Fermentation Techniques : Research indicates that enhancing fermentation processes can improve this compound yield significantly, making it more viable for commercial applications .
- Siderophore Conjugates : this compound has been chemically modified to create conjugates with siderophores, which may enhance its delivery and efficacy against specific bacterial strains .
Chemical Reactions Analysis
Molecular Dynamics Simulations of Binding
Molecular dynamics (MD) simulations have been performed to understand the binding modes of gallidermin to lipid II .
Binding Motif Nisin, epidermin, and this compound share a similar binding motif, where the backbone amide protons of residues 1–7 orient into a single center to capture the pyrophosphate (PPi) moiety via the simultaneous formation of intermolecular hydrogen bonds . This interaction, along with a salt bridge between a negatively charged pyrophosphate and a positively charged peptide N-terminus, determines the interaction .
| System Composition | MD Duration, ns |
|---|---|
| Peptides 1–12 in solution | |
| Nisin 1–12 (1)/Water (5694)/Cl − (1) | 5 × 500 |
| Epidermin 1–12 (1)/Water (5687)/Cl − (1) | 5 × 500 |
| This compound 1–12 (1)/Water (5687)/Cl − (1) | 5 × 500 |
| Peptides 1–12 with DMPPi in solution | |
| Nisin 1–12 (1)/DMPPi (1)/Water (6707)/Na + (1) | 5 × 500 |
| Epidermin 1–12 (1)/DMPPi (1)/Water (6706)/Na + (1) | 5 × 500 |
| This compound 1–12 (1)/DMPPi (1)/Water (6707)/Na + (1) | 5 × 500 |
| Nisin 1–12(Dha5Lys) (1)/DMPPi (1)/Water (5690) | 4 × 500 |
| Nisin 1–12 (1)/DMPPi (3)/Water (5671)/Na + (5) | 5 × 500 |
| Epidermin 1–12 (1)/DMPPi (3)/Water (5661)/Na + (5) | 5 × 500 |
| This compound 1–12 (1)/DMPPi (3)/Water (5670)/Na + (5) | 5 × 500 |
| Nisin 1–12(Dha5Lys) (1)/DMPPi (3)/Water (5673)/Na + (4) | 4 × 500 |
Advantage over Nisin Epidermin and this compound have an advantage over nisin due to the presence of an alternative
-group of the Lys4 side chain . In MD trajectories, charged groups of Ile1 and Lys4 interact interchangeably with DMPPi, wrapping it from the opposite side to the ring's plane .
Comparison with Similar Compounds
Table 1: Structural Comparison of Gallidermin with Key Lantibiotics
| Compound | Residues | Thioether Bridges | Key Structural Features | Producer Organism |
|---|---|---|---|---|
| This compound | 21 | 4 | Leu6, S-(2-aminovinyl)-D-cysteine | Staphylococcus gallinarum |
| Epidermin | 21 | 4 | Ile6, S-(2-aminovinyl)-D-cysteine | Staphylococcus epidermidis |
| Nisin A | 34 | 5 | Dehydroalanine, lysinoalanine bridges | Lactococcus lactis |
| Staphylococcin T | 21 | 4 | Homologous N-terminal, variable C-terminal | Staphylococcus simulans |
Antimicrobial Activity
This compound exhibits superior bactericidal activity against staphylococci compared to epidermin and nisin (Table 2). Its minimal inhibitory concentration (MIC) for MRSA (1.56 μg/ml) is 8-fold lower than for methicillin-sensitive S. aureus (MSSA) (12.5 μg/ml), suggesting enhanced efficacy against drug-resistant strains . In contrast, nisin shows MICs of 3.12–6.25 μg/ml against similar strains .
Table 2: MIC/MBC Values of this compound vs. Comparators
| Organism | This compound (MIC, μg/ml) | Epidermin (MIC, μg/ml) | Nisin (MIC, μg/ml) |
|---|---|---|---|
| S. epidermidis (117) | 6.25 | 12.5 | 12.5 |
| S. aureus (MSSA) | 12.5 | 25 | 6.25 |
| S. aureus (MRSA) | 1.56 | 3.12 | 3.12 |
| Propionibacterium acnes | 0.78 | 1.56 | N/A |
Mechanism of Action
This compound employs a dual mechanism:
Lipid II Binding : Binds lipid II with high affinity (KD = 0.28 µM), disrupting cell wall synthesis .
Membrane Insertion : Induces pore formation in lipid II-free membranes (KD = 0.27 µM), causing depolarization and cell death .
This dual action contrasts with nisin, which relies predominantly on lipid II binding, and epidermin, which has weaker membrane insertion capacity .
Cytotoxicity and Immunomodulation
This compound demonstrates low cytotoxicity compared to other lantibiotics:
- Human Fibroblasts: No cytotoxicity at ≤400 μg/ml; only 1% hemolysis in red blood cells vs. 5% for nisin .
- Inflammatory Response : Suppresses S. aureus-induced CXCL8 and IL-6 release in fibroblasts, reducing inflammation .
Preparation Methods
Genetic Basis and Biosynthesis
This compound biosynthesis starts with the ribosomal synthesis of a prepropeptide encoded by the gdmA gene. This precursor undergoes extensive posttranslational modifications, including dehydration of threonine and serine residues and formation of lanthionine rings, catalyzed by enzymes encoded in the this compound gene cluster (gdmB, gdmC, gdmD, etc.).
- The gene cluster responsible for this compound production is highly homologous to the epidermin gene cluster in S. epidermidis, facilitating assumptions about biosynthesis based on epidermin studies.
- Posttranslational modifications are essential for biological activity and include the formation of unusual amino acids such as dehydrobutyrine and dehydroalanine, as well as lanthionine bridges.
- The leader peptide plays a critical role in preventing toxicity to the producing strain during biosynthesis and is cleaved extracellularly by a subtilisin-like protease (gdmP or epiP homolog) to release mature this compound.
Genetic Engineering for Enhanced Production
- A mutant strain of S. gallinarum Tü3928 lacking the extracellular prethis compound protease gene (gdmP) was constructed by replacing gdmP with a kanamycin resistance gene (aphIII). This mutant produced prethis compound precursors with truncated leader peptides, which showed no toxicity to the producer strain, allowing higher yields.
- This genetic modification led to a 50% increase in prethis compound molar titer during fermentation, demonstrating that reducing self-toxicity is a viable strategy for improving this compound production.
Fermentation and Cultivation Conditions
Culture Media and Growth Conditions
- S. gallinarum Tü3928 is typically cultured in YE4 medium or Medium 21, which contains yeast extract, NaCl, and maltose at pH 7.2.
- Cultures are grown at 37°C with shaking at 225 rpm to ensure aeration and optimal growth.
- Antibiotics such as kanamycin, chloramphenicol, or tetracycline are used for selection when appropriate.
Two-Stage Production Process
- To circumvent product toxicity, a novel two-stage fermentation process was developed:
- Growth phase: Cultivation of the producer strain to mid-log phase without this compound accumulation.
- Production phase: Induction of this compound synthesis with controlled expression and secretion to minimize autotoxicity.
- This process leverages the genetic modifications and optimized culture conditions to increase volumetric productivity.
Isolation and Purification
- After fermentation, cells are harvested and subjected to centrifugation and washing steps.
- The cell pellet is treated with SDS and β-mercaptoethanol at 65°C to remove cell wall-attached proteins, including this compound precursors.
- The supernatant is then subjected to electrophoresis on SDS-PAGE gels containing heat-killed Micrococcus luteus to detect antimicrobial activity.
Analytical Methods for this compound Characterization
High-Performance Liquid Chromatography (HPLC)
- This compound and prethis compound are separated using reversed-phase HPLC on a Prontosil Eurobond C18 column.
- The mobile phase consists of aqueous phosphoric acid and acetonitrile with a linear gradient over 14 minutes at 25°C.
- Detection is performed using diode array and refractive index detectors.
Mass Spectrometry
- Electrospray ionization mass spectrometry (ESI-MS) confirms the identity and posttranslational modifications of this compound.
- Prethis compound and this compound show identical masses after tryptic cleavage, confirming the mature peptide structure.
- Mass spectrometry also verifies the presence of truncated leader peptides in mutant strains.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Details/Findings |
|---|---|---|
| Genetic Engineering | Deletion of gdmP gene to prevent prethis compound protease activity | Increased prethis compound production by 50%; truncated leader prevents toxicity |
| Culture Medium | YE4 or Medium 21 with yeast extract, NaCl, maltose; pH 7.2 | Incubation at 37°C, 225 rpm shaking |
| Two-Stage Fermentation | Separate growth and production phases to reduce autotoxicity | Enhanced volumetric productivity |
| Cell Harvesting and Treatment | Centrifugation, washing, SDS/β-mercaptoethanol treatment at 65°C | Removes cell wall proteins and releases this compound |
| HPLC Purification | Reversed-phase HPLC on C18 column with phosphoric acid/acetonitrile gradient | Efficient separation and quantification |
| Mass Spectrometry Analysis | ESI-MS for mass confirmation and modification analysis | Confirms mature this compound structure and posttranslational modifications |
Q & A
Q. How should discrepancies between in vitro and in vivo efficacy data be investigated?
Q. What criteria determine whether this compound’s off-target effects on human cells warrant further scrutiny?
- Framework : Assess cytotoxicity in primary human keratinocytes via MTT assays. Use transcriptomics to identify dysregulated pathways (e.g., apoptosis, inflammation). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
Interdisciplinary Research
Q. How can this compound research integrate synthetic biology for enhanced production yields?
- Strategy : Engineer Bacillus subtilis expression systems with inducible promoters (e.g., Pgrac) and ribosomal binding site optimization. Monitor yield via qPCR of precursor peptide genes (e.g., gdmA) and compare with wild-type strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
